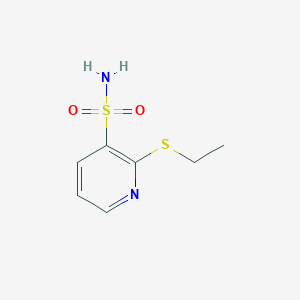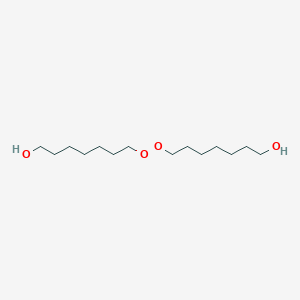
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea, also known as CCT or D422, is a synthetic compound that has been widely used in scientific research for its various applications. CCT is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 343.25 g/mol.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins. For example, it has been shown to inhibit the growth of cancer cells by blocking the activity of the enzyme topoisomerase II. N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has been shown to have various biochemical and physiological effects, depending on the application. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the replication of viruses such as HIV and herpes simplex virus. N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea is also relatively inexpensive and readily available. However, one limitation is its potential toxicity, which requires careful handling and disposal. In addition, its mechanism of action is not fully understood, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, viral infections, and neurodegenerative disorders. Another area of interest is its use as a tool for studying protein-ligand interactions and for drug discovery. Finally, further studies are needed to fully understand the mechanism of action of N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea and to identify any potential side effects or toxicity concerns.
Méthodes De Synthèse
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea can be synthesized by reacting 4-chlorobenzoyl chloride with 3-chloroaniline in the presence of a base such as triethylamine or sodium hydroxide. The resulting intermediate is then treated with thiourea and a catalyst such as zinc chloride or hydrochloric acid to yield N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea. The purity of the final product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has been used in various scientific research applications, including as a fungicide, herbicide, and insecticide. It has also been studied for its anticancer, antiviral, and antifungal properties. In addition, N-(4-chlorobenzoyl)-N'-(3-chlorophenyl)thiourea has been used as a reagent in organic synthesis and as a probe for studying protein-ligand interactions.
Propriétés
Formule moléculaire |
C14H10Cl2N2OS |
|---|---|
Poids moléculaire |
325.2 g/mol |
Nom IUPAC |
4-chloro-N-[(3-chlorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H10Cl2N2OS/c15-10-6-4-9(5-7-10)13(19)18-14(20)17-12-3-1-2-11(16)8-12/h1-8H,(H2,17,18,19,20) |
Clé InChI |
SPIIQZHASBRWMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[(4-methoxyphenyl)methylidene]-3-oxobutanoate](/img/structure/B231620.png)



![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)





